

# Technical Guide: Physicochemical Properties of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

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## Compound of Interest

**Compound Name:** 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine

**Cat. No.:** B112972

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## Abstract

This technical guide provides a summary of the known and predicted physicochemical properties of the heterocyclic compound 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine (CAS No: 74801-72-2). Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes available information, provides predicted values based on chemical principles, and outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers in drug discovery and medicinal chemistry.

## Introduction

5-Benzhydryl-1,3,4-thiadiazol-2-ylamine is a derivative of the 1,3,4-thiadiazole heterocyclic core. The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a bulky, lipophilic benzhydryl group at the 5-position and an amino group at the 2-position suggests that this molecule may have interesting pharmacological properties. A thorough understanding of its physicochemical properties is the first step in evaluating its potential as a drug candidate, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

## Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems. The data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine are presented below.

## Data Presentation

Quantitative data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine is summarized in the table below. Experimentally determined values are provided where available; other values are predicted based on computational models and structure-property relationships.

Property	Value	Data Type	Source
CAS Number	74801-72-2	Experimental	<a href="#">[1]</a>
Molecular Formula	C <sub>15</sub> H <sub>13</sub> N <sub>3</sub> S	Calculated	<a href="#">[1]</a>
Molecular Weight	267.35 g/mol	Calculated	<a href="#">[1]</a>
Melting Point	202-206 °C	Experimental	<a href="#">[1]</a>
Boiling Point	~503.4 °C	Predicted	N/A
Water Solubility	Very Low	Predicted	N/A
logP (Octanol/Water)	~4.5	Predicted	N/A
pKa (most basic)	~3.5-4.5	Predicted	N/A

Note: Predicted values are estimations and require experimental verification.

## Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These represent standard laboratory procedures applicable to novel organic compounds like 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

## Synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

A general and established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative with an appropriate acid or acid derivative.

Reaction: Diphenylacetic acid + Thiosemicarbazide → 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

Procedure:

- Acylation: Equimolar amounts of diphenylacetic acid and thiosemicarbazide are mixed in a suitable solvent.
- Cyclodehydration: A dehydrating agent such as polyphosphoric acid (PPA) or a strong acid catalyst is added to the mixture.[\[2\]](#)
- The reaction mixture is heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled and poured into cold water to precipitate the crude product.
- The solution is neutralized with a base (e.g., ammonium hydroxide) to ensure complete precipitation.
- The solid product is collected by filtration, washed thoroughly with water, and dried.
- Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure compound.[\[3\]](#)

## Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method using a melting point apparatus is standard.[\[4\]](#)

Procedure:

- A small amount of the dry, crystalline compound is finely powdered.
- The powder is packed into a capillary tube to a height of 1-2 mm.[\[5\]](#)[\[6\]](#)

- The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.
- The sample is heated slowly, at a rate of approximately 1-2 °C per minute near the expected melting point.[4]
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[7] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[4]

## Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Procedure:

- An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
- The vial is agitated (e.g., shaken or stirred) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
- After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.
- The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

## LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity. It can be determined experimentally or estimated using chromatographic methods.

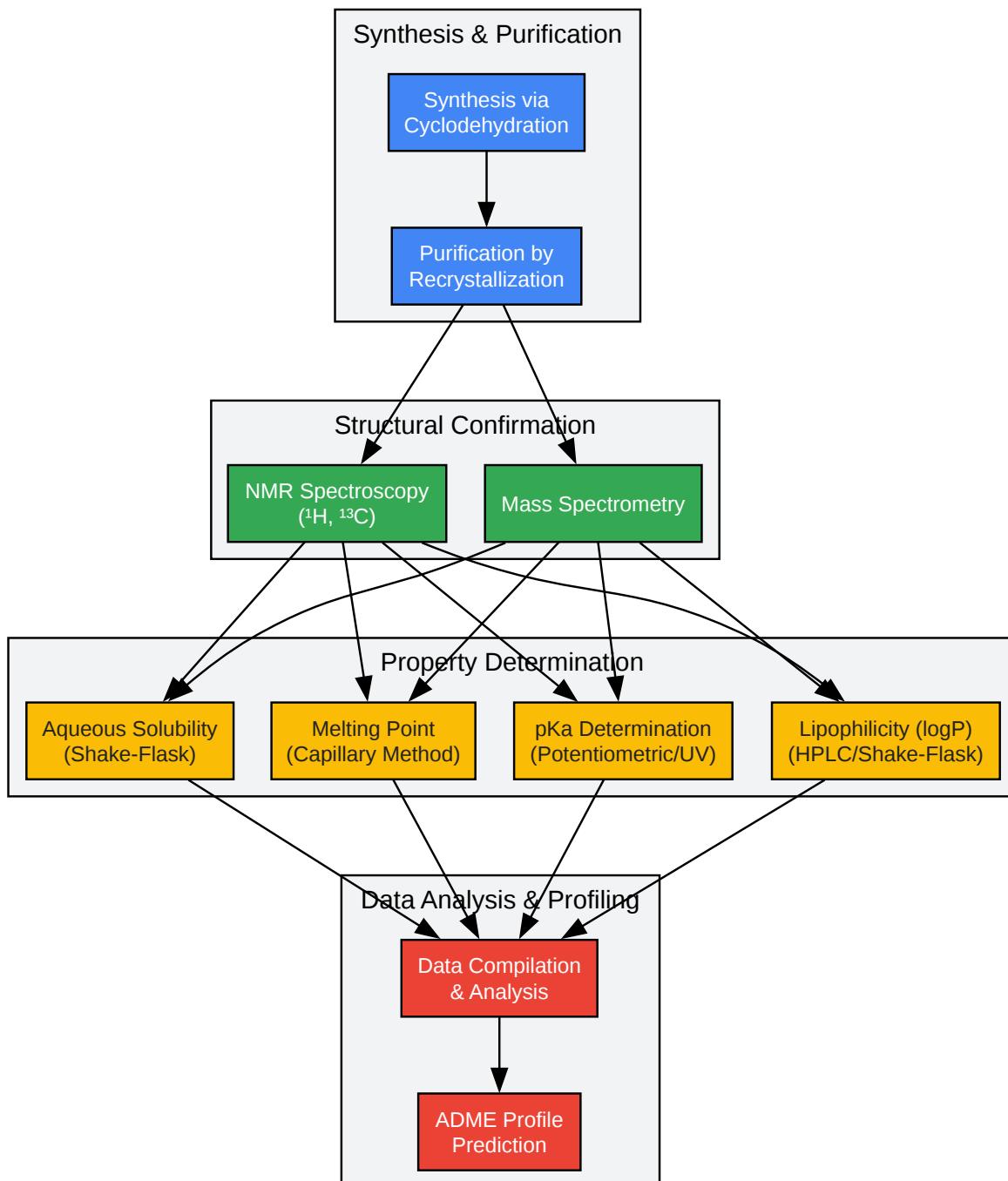
### Shake-Flask Method:

- A small, accurately weighed amount of the compound is dissolved in one of the phases (either n-octanol or water).
- This solution is added to a separation funnel containing a known volume of the second, immiscible solvent (n-octanol and water must be mutually saturated beforehand).
- The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for the layers to separate completely.
- The concentration of the compound in both the aqueous and the n-octanol layers is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[\[10\]](#)[\[11\]](#)

**RP-HPLC Method (Estimation):** A faster method involves using reverse-phase high-performance liquid chromatography (RP-HPLC). The logP of a compound can be estimated by correlating its retention time with the retention times of a series of standard compounds with known logP values.[\[10\]](#)[\[12\]](#)[\[13\]](#)

## Visualizations

As no specific signaling pathway has been definitively associated with 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine in the literature, a logical workflow for its physicochemical characterization is presented. This diagram outlines the systematic process from synthesis to data analysis for a novel compound.

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Caption: Workflow for the physicochemical characterization of a novel compound.

## Conclusion

This guide consolidates the currently available physicochemical information for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine. While experimental data is limited, the provided standard protocols offer a clear path for the empirical determination of its key properties. The established melting point serves as a valuable benchmark for purity assessment. Further experimental investigation is necessary to fully elucidate the compound's ADME profile and to validate the predicted properties, which is essential for advancing its potential development as a therapeutic agent.

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